molecular formula C13H6F5NO B6363589 N-(Salicylidene)-2,3,4,5,6-pentafluoroaniline CAS No. 26672-01-5

N-(Salicylidene)-2,3,4,5,6-pentafluoroaniline

Cat. No.: B6363589
CAS No.: 26672-01-5
M. Wt: 287.18 g/mol
InChI Key: IZPGQXNHFDFFRV-UHFFFAOYSA-N
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Description

N-(Salicylidene)-2,3,4,5,6-pentafluoroaniline is a Schiff base compound formed from the condensation of salicylaldehyde and 2,3,4,5,6-pentafluoroaniline.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Salicylidene)-2,3,4,5,6-pentafluoroaniline can be synthesized through a condensation reaction between salicylaldehyde and 2,3,4,5,6-pentafluoroaniline. The reaction typically involves mixing equimolar amounts of the two reactants in an appropriate solvent, such as ethanol or methanol, and heating the mixture under reflux conditions . The reaction proceeds as follows:

Salicylaldehyde+2,3,4,5,6-pentafluoroanilineThis compound+H2O\text{Salicylaldehyde} + \text{2,3,4,5,6-pentafluoroaniline} \rightarrow \text{this compound} + \text{H}_2\text{O} Salicylaldehyde+2,3,4,5,6-pentafluoroaniline→this compound+H2​O

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(Salicylidene)-2,3,4,5,6-pentafluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(Salicylidene)-2,3,4,5,6-pentafluoroaniline involves its ability to coordinate with metal ions through the azomethine nitrogen and phenolic oxygen atoms. This coordination can lead to the formation of stable metal complexes that exhibit unique chemical and biological properties . The molecular targets and pathways involved depend on the specific metal ion and the application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Salicylidene)-2,3,4,5,6-pentafluoroaniline is unique due to the presence of multiple fluorine atoms on the aromatic ring, which can significantly influence its electronic properties and reactivity. This makes it particularly interesting for applications in materials science and coordination chemistry .

Properties

IUPAC Name

2-[(2,3,4,5,6-pentafluorophenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F5NO/c14-8-9(15)11(17)13(12(18)10(8)16)19-5-6-3-1-2-4-7(6)20/h1-5,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPGQXNHFDFFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C(=C(C(=C2F)F)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Salicylidene)-2,3,4,5,6-pentafluoroaniline
Reactant of Route 2
Reactant of Route 2
N-(Salicylidene)-2,3,4,5,6-pentafluoroaniline
Reactant of Route 3
N-(Salicylidene)-2,3,4,5,6-pentafluoroaniline
Reactant of Route 4
N-(Salicylidene)-2,3,4,5,6-pentafluoroaniline
Reactant of Route 5
N-(Salicylidene)-2,3,4,5,6-pentafluoroaniline

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